molecular formula C9H16 B14363602 1,7-Nonadiene, (Z)- CAS No. 92230-16-5

1,7-Nonadiene, (Z)-

Cat. No.: B14363602
CAS No.: 92230-16-5
M. Wt: 124.22 g/mol
InChI Key: POZQPLMVTQPOTQ-UHFFFAOYSA-N
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Description

(Z)-1,7-Nonadiene (C₉H₁₄) is a nine-carbon alkene with double bonds at the 1,7-positions and a (Z)-stereochemical configuration. Its reactivity and physical properties are influenced by the non-conjugated double bonds and stereochemistry.

Properties

CAS No.

92230-16-5

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

nona-1,7-diene

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4,6H,1,5,7-9H2,2H3

InChI Key

POZQPLMVTQPOTQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Nonadiene, (Z)- can be synthesized through several methods. One common approach involves the use of Gilman reagents (organocuprates), which are useful nucleophiles for forming carbon-carbon bonds . Another method involves the base-induced elimination of HX from an allylic halide .

Industrial Production Methods: Industrial production of 1,7-Nonadiene, (Z)- often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of alkynes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,7-Nonadiene, (Z)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

1,7-Nonadiene, (Z)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,7-Nonadiene, (Z)- exerts its effects involves its ability to participate in various chemical reactions. The double bonds in the molecule make it reactive towards electrophiles and nucleophiles, allowing it to form new carbon-carbon bonds and other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Highlights Applications
(Z)-1,7-Nonadiene C₉H₁₄ 122.21 Non-conjugated (Z)-diene Prone to addition reactions Polymer intermediates, fuels
4,8-Dimethyl-1,7-nonadiene C₁₁H₂₀ 152.28 Branched methyl groups Steric hindrance slows reactions Pyrolysis byproduct
(Z)-1,5-Undecadiene C₁₁H₂₀ 152.28 Conjugated (Z)-diene Diels-Alder active Organic synthesis
1,7-Dodecadiyne C₁₂H₁₈ 162.28 Triple bonds at 1,7-positions Polymerization, oxidative cleavage Specialty polymers
1,7-Octadiene C₈H₁₄ 110.20 Shorter non-conjugated diene Faster addition reactions Small-molecule synthesis

Key Research Findings

Branching Effects: Substituted derivatives like 4,8-dimethyl-1,7-nonadiene exhibit reduced symmetry and altered physical properties compared to linear isomers, impacting their utility in industrial processes .

Chain Length and Reactivity : Longer-chain dienes (e.g., (Z)-1,5-Undecadiene) show enhanced thermal stability, while shorter analogs (e.g., 1,7-Octadiene) react more rapidly in catalytic hydrogenation .

Bond Type Influence : Alkynes (e.g., 1,7-Dodecadiyne) demonstrate higher reactivity in polymerization, contrasting with the addition-dominated chemistry of dienes .

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